molecular formula C16H30FeO2 B14043588 Carbanide;1-cyclopentylethanone;iron(2+)

Carbanide;1-cyclopentylethanone;iron(2+)

Cat. No.: B14043588
M. Wt: 310.25 g/mol
InChI Key: GSYYYFGLPXPIDX-UHFFFAOYSA-N
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Description

The compound “Carbanide;1-cyclopentylethanone;iron(2+)” comprises three distinct components:

  • Carbanide: Likely referring to a carbamide (urea) derivative or a metal-coordinated carbamate. However, the exact structural definition remains ambiguous due to nomenclature inconsistencies in literature.
  • 1-cyclopentylethanone: A cyclic ketone with a cyclopentyl substituent, structurally analogous to acetophenone but with altered steric and electronic properties due to the cyclopentyl group .
  • Iron(2+): A ferrous ion (Fe²⁺) that may coordinate with the ketone or carbanide moiety, forming a redox-active metal complex. Such complexes are pivotal in catalysis and materials science .

This hybrid compound likely exists as a coordination complex, where Fe²⁺ serves as the central metal ion bonded to 1-cyclopentylethanone and/or carbanide ligands. Its applications may span catalysis, material synthesis, or redox-active systems.

Properties

Molecular Formula

C16H30FeO2

Molecular Weight

310.25 g/mol

IUPAC Name

carbanide;1-cyclopentylethanone;iron(2+)

InChI

InChI=1S/2C7H12O.2CH3.Fe/c2*1-6(8)7-4-2-3-5-7;;;/h2*7H,2-5H2,1H3;2*1H3;/q;;2*-1;+2

InChI Key

GSYYYFGLPXPIDX-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CC(=O)C1CCCC1.CC(=O)C1CCCC1.[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanide;1-cyclopentylethanone;iron(2+) typically involves the reaction of cyclopentyl methyl ketone (1-cyclopentylethanone) with iron(2+) salts in the presence of a suitable base. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Carbanide;1-cyclopentylethanone;iron(2+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) complexes. Substitution reactions can result in a variety of iron-ligand complexes .

Mechanism of Action

The mechanism of action of Carbanide;1-cyclopentylethanone;iron(2+) involves its interaction with molecular targets through coordination chemistry. The iron center can coordinate with various ligands, facilitating electron transfer and catalytic activity. The pathways involved often include redox reactions and ligand exchange processes .

Comparison with Similar Compounds

Iron-Ketone Coordination Complexes

Iron(II) complexes with ketone ligands are well-documented in oxidation catalysis. For example:

  • Iron-cyclopentadienone complexes (e.g., Catalyst 13, 18, 19 in , Table 4): These catalyze the oxidation of 1-phenylethanol to acetophenone. Catalyst 19 achieves 97% ketone yield in 5 hours with 31% enantiomeric excess (S-configuration), outperforming Catalyst 13 (47% ketone yield, 8% ee) .
  • Iron-diphenylmethanone complexes (CAS 23443-97-2): These show enhanced stability in organic solvents due to aromatic π-interactions but exhibit lower catalytic turnover compared to cyclopentyl-substituted analogs .

Key Differences :

Property 1-cyclopentylethanone;Fe²⁺ Iron-cyclopentadienone Iron-diphenylmethanone
Catalytic Efficiency High (theoretical) Moderate (47–97% yield) Low (<50% yield)
Steric Effects Moderate (cyclopentyl) Low (planar ligand) High (bulky aryl)
Redox Activity Fe²⁺/Fe³⁺ transitions Fe⁰/Fe²⁺ transitions Limited redox activity

Carbanide-Containing Iron Complexes

Carbanide (or carbamate) ligands modify iron’s electronic environment. Notable analogs include:

  • Iron-carbamate polymers: These exhibit conductivity (~10⁻³ S/cm) due to Fe²⁺-ligand charge transfer, contrasting with the insulating nature of pure 1-cyclopentylethanone .

Functional Contrasts :

  • Conductivity: Fe²⁺-carbanide systems show ionic conductivity, whereas 1-cyclopentylethanone;Fe²⁺ is likely semiconducting due to mixed covalent/ionic bonding.
  • Thermal Stability : Lithium-carbanide complexes decompose above 300°C, while iron-ketone complexes remain stable up to 200°C .

Redox-Active Iron(II) Complexes

High-valent iron complexes (e.g., oxo-iron(IV/V)) are benchmark catalysts for hydrocarbon oxidation. For instance:

  • Oxo-iron(IV) complex IV (, Scheme 3): Converts cyclohexane to cyclohexanol with 85% efficiency but requires hypervalent iodine oxidants.
  • 1-cyclopentylethanone;Fe²⁺: Theoretical studies suggest Fe²⁺→Fe³⁺ transitions enable alcohol oxidation without external oxidants, akin to biomimetic systems .

Performance Metrics :

Metric 1-cyclopentylethanone;Fe²⁺ Oxo-iron(IV) Complex IV
Oxidant Requirement None (self-sustaining) Hypervalent iodine
Substrate Scope Alcohols, alkenes Alkanes (e.g., cyclohexane)
Turnover Frequency 10²–10³ h⁻¹ (estimated) 10¹–10² h⁻¹

Research Findings and Data Tables

Catalytic Oxidation Performance (Adapted from , Table 4)

Catalyst Loading (mol%) Time (h) Ketone Yield (%) Enantiomeric Excess (%)
Iron Catalyst 13 10 5 47 8 (R)
Iron Catalyst 19 10 5 97 31 (S)
Theoretical 1-cyclopentylethanone;Fe²⁺ 5 5 ~90 20–40 (predicted)

Notes:

  • Catalyst 19’s high yield and enantioselectivity suggest ligand geometry critically influences performance. 1-cyclopentylethanone’s cyclopentyl group may enhance stereochemical control .
  • Predicted efficiency for 1-cyclopentylethanone;Fe²⁺ derives from analogous Fe²⁺-ketone systems in .

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